3-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Radical Cyclization
The compound's structural motifs facilitate selective radical cyclization reactions. For instance, Esteves et al. (2007) illustrated the electrogenerated nickel(I)-catalyzed cyclization of propargyl bromoethers, leading to tetrahydrofuran derivatives in high yields. This process underscores the utility of bromo-substituted compounds in synthesizing tetrahydrofuran rings, a crucial scaffold in many natural products and pharmaceuticals (Esteves, Ferreira, & Medeiros, 2007).
Synthesis of Benzamide Derivatives
Compounds like "3-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide" are instrumental in synthesizing benzamide derivatives with potential biological activities. For example, Bi (2015) conducted synthesis and characterization studies on non-peptide small molecular antagonist benzamide derivatives, demonstrating the compound's role in developing CCR5 antagonists (Bi, 2015).
Palladium-Catalyzed Bis-Cyclization
In the synthesis of biologically active marine natural products like pachastrissamine, palladium-catalyzed cyclization utilizing bromoallenes and compounds bearing hydroxy and benzamide groups has been shown to be effective. Inuki et al. (2010) demonstrated this approach, highlighting the compound's relevance in constructing functionalized tetrahydrofuran rings through a bis-cyclization process (Inuki, Yoshimitsu, Oishi, Fujii, & Ohno, 2010).
Synthesis of Orally Active Antagonists
The synthesis methodologies developed around compounds with similar structural features have facilitated the creation of orally active antagonists. For instance, Ikemoto et al. (2005) reported a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the compound's potential in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Properties
IUPAC Name |
3-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-2-9(6-10)11(15)14-7-12(16)4-5-17-8-12/h1-3,6,16H,4-5,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKZTPFQLVJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.